molecular formula C11H15ClN4 B1422969 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride CAS No. 1281695-27-9

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Número de catálogo: B1422969
Número CAS: 1281695-27-9
Peso molecular: 238.72 g/mol
Clave InChI: JHFVADPASHYPNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride (CAS: 1333915-48-2) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused to a piperidine ring, with a hydrochloride salt enhancing its solubility . The compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy during preclinical evaluation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the piperidine group[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a piperidine moiety linked to a triazolo-pyridine structure, which contributes to its unique chemical properties and biological activities. The presence of the triazole ring enhances its interaction with biological targets.

Pharmacology

Positive Allosteric Modulation : Research has indicated that derivatives of triazolo-pyridines act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This modulation can potentially enhance synaptic transmission and neuroprotection .

Antidepressant Activity : Studies have shown that compounds similar to 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression and anxiety disorders .

Oncology

Recent investigations have highlighted the anticancer properties of triazolo-pyridine derivatives. These compounds demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include the inhibition of key oncogenic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effective activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Neuropharmacological Effects

A study published in Neuropharmacology investigated the effects of a related triazolo-pyridine compound on anxiety-like behaviors in rodents. The results demonstrated significant reductions in anxiety levels when administered at specific dosages, supporting the hypothesis that modulation of mGluRs can produce anxiolytic effects.

Case Study 2: Anticancer Potential

In a study featured in Cancer Research, researchers examined the cytotoxic effects of several triazolo-pyridine derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis through caspase activation pathways, providing a foundation for further development as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Positive Allosteric ModulationEnhances mGluR activity
Antidepressant EffectsModulation of serotonin/norepinephrine levels
Anticancer ActivityInduction of apoptosis; inhibition of oncogenic pathways
Antimicrobial ActivityInhibition of bacterial growth

Mecanismo De Acción

The mechanism by which 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS Number Core Structure Substituents/Salt Form Molecular Formula Molecular Weight Key Properties/Notes
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine HCl [1,2,4]Triazolo[4,3-a]pyridine-piperidine Piperidine; HCl salt C11H14ClN5 259.71 Discontinued; limited commercial availability
3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine diHCl () Same core with trifluoromethyl group 6-CF₃; dihydrochloride salt C12H19Cl2F3N4 347.21 Higher solubility (dihydrochloride); 95% purity
Compound 48 () [1,2,4]Triazolo[4,3-a]pyridine-piperidine 6-CN; 4-(2-(trifluoromethyl)phenyl) C20H18F3N5O 401.39 Synthesized via HBTU coupling; carbonitrile substituent enhances polarity
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, HCl (1:2) (CAS: 1305712-63-3) Triazole-piperidine (non-fused core) Cyclopropyl-triazole; 2HCl salt C10H16N4·2ClH 265.18 Simplified heterocycle; altered pharmacokinetics
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine diHCl (CAS: 1306605-44-6) Triazolo[4,3-b]pyridazine-piperazine Pyridazine core; 3-methyl; diHCl salt C10H16Cl2N6 303.19 Pyridazine core may alter binding affinity

Structural and Functional Analysis

Carbonitrile (CN) Groups: Compound 48 includes a 6-CN substituent, which increases polarity and may enhance aqueous solubility.

Salt Forms Hydrochloride vs. Dihydrochloride: The dihydrochloride salt in likely offers superior solubility compared to the monohydrochloride form of the target compound, critical for in vivo applications.

Core Heterocycle Variations Triazole vs.

Physicochemical Properties

  • Melting Points : Variations in substituents significantly affect melting points. For example, compound 43 (154–156°C) with CF₃ has a higher melting point than compound 42 (110–112°C) with ethoxy, reflecting increased crystallinity from halogenated groups.
  • Purity : HPLC data in and 3 confirm >95% purity for analogs, critical for reproducibility in biological studies.

Actividad Biológica

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride
  • Molecular Formula : C11H15ClN4
  • Molecular Weight : 244.72 g/mol

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation by facilitating the transition from the G1 phase to the S phase. Inhibition of CDK2 leads to cell cycle arrest and subsequently inhibits cell proliferation .

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit potent anticancer properties. For instance:

  • A study identified a series of [1,2,4]triazolo[4,3-a]pyridines that effectively inhibit the PD-1/PD-L1 interaction with IC50 values around 92.3 nM. This inhibition can enhance immune responses against tumors .
  • The compound has also shown efficacy in various cancer models by inducing apoptosis and inhibiting tumor growth through mechanisms involving CDK inhibition .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. Inhibiting IDO1 can enhance anti-tumor immunity and improve the efficacy of other immunotherapeutic agents .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. They are generally metabolized efficiently with a good half-life conducive to therapeutic use .

Case Studies

StudyFindings
Study on PD-1/PD-L1 Inhibition Demonstrated that triazolo[4,3-a]pyridines can significantly inhibit PD-L1 interactions and enhance T-cell activation in vitro .
IDO1 Inhibition Study Showed that derivatives could selectively inhibit IDO1 with improved metabolic stability and selectivity over other enzymes .
Cancer Cell Line Testing Evaluated the effects on various cancer cell lines showing significant reduction in viability and induction of apoptosis .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride?

Methodological Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieves a 73% yield in related triazolopyridine derivatives . Key steps include:

  • Hydrazine Intermediate Formation : Condensation of pyridin-2-amine derivatives with aldehydes.
  • Oxidative Ring Closure : NaOCl as a green oxidant avoids toxic reagents like Cr(VI) or DDQ.
  • Purification : Crude product isolation via alumina plug filtration to remove unreacted reagents .

Q. Basic: Which spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH2_2 groups at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., CCDC 1906114 for analogous triazolopyridines) .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Ethanol is preferred for green synthesis, but DMF or THF may enhance solubility of hydrophobic intermediates .
  • Oxidant Comparison : NaOCl vs. MnO2_2 or TEMPO—monitor reaction progress via TLC to balance efficiency and byproduct formation.
  • Temperature Control : Room temperature minimizes side reactions; elevated temperatures (40–60°C) may accelerate cyclization but require inert atmospheres .

Q. Advanced: How are impurities identified and quantified in this compound?

Methodological Answer:

  • HPLC-MS Analysis : Use C18 columns with acetonitrile/water gradients. Compare retention times and MS fragments to reference standards (e.g., triazolopyridine-related impurities in ) .
  • Spiking Experiments : Introduce known impurities (e.g., des-chloro analogs) to confirm detection limits.
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

Q. Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., ferroptosis inhibition assays as in ) .
  • Purity Assessment : Ensure >95% purity via HPLC; trace impurities (e.g., residual solvents) may skew activity .
  • Structural Confirmation : Re-characterize batches with conflicting results to rule out polymorphic or stereochemical variations .

Q. Advanced: How to develop a validated HPLC method for this compound?

Methodological Answer:

  • Column Selection : C18 (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 30:70 gradient over 20 min).
  • Detection : UV at 254 nm (aromatic absorption).
  • Validation Parameters :
    • Linearity : 0.1–100 µg/mL (R2^2 > 0.99).
    • Precision : ≤2% RSD for retention time.
    • LOD/LOQ : 0.05 µg/mL and 0.1 µg/mL, respectively .

Q. Basic: How is stability under accelerated conditions assessed?

Methodological Answer:

  • ICH Guidelines : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.
  • Stress Testing :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative Stress : 3% H2_2O2_2 at 25°C for 48 hours.
    • Photostability : Expose to 1.2 million lux-hours .

Q. Advanced: What computational approaches model its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to serotonin receptors (e.g., 5-HT1A_{1A} homology models based on paroxetine’s structure in ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Correlate substituent effects (e.g., piperidine vs. pyrazine rings) with activity .

Q. Advanced: What challenges arise during scale-up from mg to kg synthesis?

Methodological Answer:

  • Exotherm Management : Use jacketed reactors to control temperature during NaOCl addition.
  • Solvent Recovery : Ethanol distillation post-reaction reduces waste.
  • Purification : Replace alumina plugs with continuous chromatography for industrial-scale purity .

Q. Advanced: How is enantiomeric purity determined for chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10).
  • Circular Dichroism (CD) : Compare spectra to enantiomerically pure standards.
  • X-ray Diffraction : Resolve absolute configuration for crystalline derivatives .

Propiedades

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVADPASHYPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281695-27-9
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
2-Methylpropoxycarbonyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.